3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
CAS No.: 922062-76-8
Cat. No.: VC5245133
Molecular Formula: C20H16N2O4S
Molecular Weight: 380.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922062-76-8 |
|---|---|
| Molecular Formula | C20H16N2O4S |
| Molecular Weight | 380.42 |
| IUPAC Name | 3-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C20H16N2O4S/c1-13-5-4-6-15(11-13)27(24,25)22-14-9-10-18-16(12-14)20(23)21-17-7-2-3-8-19(17)26-18/h2-12,22H,1H3,(H,21,23) |
| Standard InChI Key | HPOZRTQDQAYBSF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Introduction
The compound 3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)benzenesulfonamide is a complex organic molecule that belongs to the class of oxazepines, which are known for their diverse pharmacological activities. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on related compounds and general knowledge of oxazepine derivatives.
Synthesis and Preparation
The synthesis of 3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)benzenesulfonamide likely involves a multi-step process starting from dibenzo[b,f] oxazepine precursors. This could include reactions such as acylation, sulfonation, and condensation reactions to introduce the necessary functional groups.
Biological Activity
While specific biological activity data for 3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)benzenesulfonamide is not available, related compounds in the oxazepine class have shown potential as anti-inflammatory, analgesic, and antimicrobial agents. The sulfonamide group is known for its antibacterial properties, suggesting this compound might exhibit similar activities.
| Compound Class | Potential Biological Activity |
|---|---|
| Oxazepines | Anti-inflammatory, analgesic, antimicrobial |
| Sulfonamides | Antibacterial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume